2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE
Overview
Description
2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE is a complex organic compound belonging to the class of azabicyclohexanes. These compounds are characterized by their unique bicyclic structure, which includes a three-membered ring fused to a six-membered ring. The presence of multiple functional groups, such as amino, methoxy, and cyano groups, makes this compound highly reactive and versatile in various chemical reactions.
Preparation Methods
The synthesis of 2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE typically involves the reaction of bromo derivatives of methylene-active compounds with arylmethylidene derivatives of malononitrile dimer . This reaction forms polycyano-substituted 3-azabicyclo[3.1.0]hexanes, which are then subjected to further reactions to introduce the desired functional groups . The reaction conditions often involve the use of acidic water, which can lead to either hydrolysis of the amino group or decyclization of the pyrrole ring .
Chemical Reactions Analysis
2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE undergoes various types of chemical reactions, including:
Nucleophilic Reactions: The presence of electron-acceptor substituents makes it highly reactive towards nucleophilic reagents, leading to ring opening and cascade heterocyclization processes.
Hydrolysis: Treatment with acidic water can result in hydrolysis of the amino group or decyclization of the pyrrole ring.
Scientific Research Applications
2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in a wide range of chemical reactions, leading to the formation of various biologically active compounds . The exact molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2-AMINO-5-CYANO-6-(2,3-DIMETHOXYPHENYL)-4,4-DIMETHOXY-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE can be compared with other similar compounds, such as:
- 2-amino-6-(2-chloro-6-fluorophenyl)-4,4-bis(ethylsulfanyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- 2-amino-6-(2,4-dimethoxyphenyl)-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- 4-amino-2,2-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-3-ene-1,5-dicarbonitrile
These compounds share a similar bicyclic structure but differ in the nature and position of their substituents, which can significantly affect their reactivity and biological activity. The unique combination of functional groups in this compound makes it particularly versatile and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-amino-6-(2,3-dimethoxyphenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-22-11-7-5-6-10(12(11)23-2)13-15(8-18)14(20)21-17(24-3,25-4)16(13,15)9-19/h5-7,13H,1-4H3,(H2,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNTTLDFXCBBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C3(C2(C(N=C3N)(OC)OC)C#N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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